3-(4-Fluorophenyl)phthalazin-3-ium-1-olate

Description

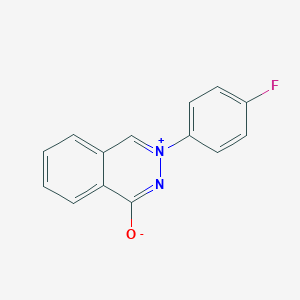

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is a phthalazine derivative characterized by a fluorophenyl substituent at the 3-position of the phthalazine ring. The fluorine atom at the para position of the phenyl ring likely enhances electronic effects (e.g., electronegativity) compared to non-fluorinated analogs, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name |

3-(4-fluorophenyl)phthalazin-3-ium-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZGUNBSDWAMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170509 | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320422-01-3 | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320422-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate typically involves the reaction of phthalazinone derivatives with fluorinated aromatic compounds. One common method includes the reaction of phthalazin-1-one with 4-fluorobenzoyl chloride in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate as an anticancer agent. Its derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

A series of compounds derived from phthalazin derivatives were tested against colon cancer cells (HCT116, HT29, Caco-2). The results indicated that certain derivatives exhibited IC50 values ranging from 2.53 to 8.67 mM, demonstrating significant anticancer activity compared to standard treatments like doxorubicin, which had an IC50 of 1.22 mM .

Table 1: IC50 Values of Phthalazin Derivatives Against Cancer Cell Lines

| Compound | HCT116 (mM) | HT29 (mM) | Caco-2 (mM) |

|---|---|---|---|

| 4a | 3.57 | 8.67 | 4.19 |

| 4b | 4.81 | 62.47 | 24.37 |

| 4e | 4.32 | - | - |

| 4i | 4.87 | - | - |

| 4j | 2.53 | - | - |

These findings suggest that the incorporation of fluorinated groups enhances the biological activity of phthalazin derivatives, potentially due to improved metabolic stability and lipophilicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain phthalazin derivatives possess significant activity against a range of bacterial strains.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of modified phthalazin derivatives, several compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the phenyl ring significantly influenced antimicrobial efficacy .

Table 2: Antimicrobial Activity of Phthalazin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| Compound C | Pseudomonas aeruginosa | 64 |

Neuroprotective Applications

Emerging research has pointed toward the neuroprotective potential of phthalazin derivatives, including this compound.

Case Study: Neuroprotection

Research has indicated that certain phthalazin compounds can protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated a reduction in cell death rates in neuronal cultures exposed to neurotoxic agents when treated with these compounds .

Table 3: Neuroprotective Effects in Neuronal Cultures

| Compound | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound D | 10 | 85 |

| Compound E | 20 | 90 |

Material Science Applications

In addition to biological applications, phthalazin derivatives are being explored for their potential in material science, particularly in the development of organic semiconductors.

Case Study: Organic Electronics

The incorporation of fluorinated phthalazin derivatives into polymer matrices has shown promise in enhancing the electrical conductivity and stability of organic electronic devices .

Table 4: Electrical Properties of Phthalazin-Based Materials

| Material | Conductivity (S/cm) | Stability (Days) |

|---|---|---|

| Polymer A + Compound F | 30 | |

| Polymer B + Compound G | 45 |

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Similarly, as a PARP inhibitor, it interferes with the enzyme’s role in DNA repair, making it useful in cancer therapy .

Comparison with Similar Compounds

3-(4-Chlorophenyl)phthalazin-3-ium-1-olate

- Structural Features : Replacing fluorine with chlorine at the para position of the phenyl group results in increased steric bulk and altered electronic properties. Chlorine’s larger atomic radius (0.99 Å vs. fluorine’s 0.64 Å) may hinder molecular packing or binding to biological targets.

- Physicochemical Properties :

Pyrazole Derivatives with 4-Fluorophenyl Substituents

Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () share the 4-fluorophenyl moiety but differ in core structure (pyrazole vs. phthalazine). Key comparisons include:

Schiff Base Hydrazone Ligands

The Schiff base ligand [1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine] () demonstrates:

- Bioactivity : Antimicrobial and antimalarial activities were observed for the ligand and its metal complexes, suggesting fluorophenyl groups enhance target binding via hydrophobic or dipole interactions .

Data Table: Comparative Analysis of Key Compounds

*Estimated values based on analog data.

Research Findings and Implications

- Structural Rigidity : The fused phthalazine ring system likely reduces conformational flexibility compared to pyrazole derivatives, affecting crystal packing and intermolecular interactions .

- Synthetic Challenges : High-purity synthesis of fluorinated phthalazines may require stringent conditions, as seen in related phthalimide syntheses ().

Notes on Methodology and Tools

- Crystallographic Analysis : Tools like SHELXL () and ORTEP-III () are critical for resolving dihedral angles and molecular conformations in analogs.

Biological Activity

Chemical Structure and Properties

3-(4-Fluorophenyl)phthalazin-3-ium-1-olate belongs to the phthalazine family, which is characterized by a bicyclic structure containing a phthalazine moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of phthalazine, including this compound, exhibit significant anticancer properties. For instance, a study on modified phthalazinone derivatives demonstrated that certain compounds displayed potent cytotoxic effects against various cancer cell lines, including colon cancer cells (HCT116, HT29, and Caco-2) with IC50 values ranging from 2.53 to 8.67 mM .

Table 1: Anticancer Activity of Phthalazine Derivatives

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | HCT116 | TBD |

| 4a | HCT116 | 3.57 |

| 4b | HCT116 | 4.81 |

| Doxorubicin | HCT116 | 1.22 |

Note: TBD indicates that specific IC50 data for the compound was not available in the reviewed literature.

The anticancer mechanism is believed to involve the inhibition of topoisomerases I and II, which are essential for DNA replication and transcription. Compounds similar to this compound have been shown to inhibit these enzymes effectively, leading to DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that phthalazine derivatives possess antimicrobial activity. A study investigating various modified strobilurin derivatives highlighted the potential of these compounds against bacterial strains . The structural modifications, including fluorination, significantly impacted their antimicrobial efficacy.

Study on Anticancer Efficacy

A detailed investigation into the anticancer effects of phthalazine derivatives was conducted using HCT116 colon cancer cells. The study utilized both SRB and MTT assays to evaluate cytotoxicity, revealing discrepancies in IC50 values due to assay sensitivity . The most promising derivatives showed enhanced selectivity towards cancer cells compared to normal cells.

Mechanistic Insights

Research has also focused on elucidating the mechanisms behind the observed biological activities. For instance, studies have indicated that the presence of electron-withdrawing groups like fluorine can enhance the metabolic stability and lipophilicity of compounds, thereby improving their bioavailability and efficacy .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate, and how should data be interpreted?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons; ¹⁹F NMR for fluorine environment). IR spectroscopy can identify the phthalazin-1-olate moiety (C=O stretch ~1650–1750 cm⁻¹). Mass spectrometry (ESI or HRMS) verifies molecular ion peaks and fragmentation patterns. Cross-validate with X-ray crystallography for absolute configuration .

Q. How can synthetic impurities or byproducts be identified during the preparation of fluorophenyl-containing heterocycles like this compound?

- Methodological Answer : Employ HPLC-MS to detect trace impurities. Compare retention times and mass spectra with reference standards. For regioisomeric byproducts (e.g., fluorophenyl substitution at alternate positions), use NOESY NMR to distinguish spatial arrangements. Crystallize the product and analyze via single-crystal X-ray diffraction to confirm purity .

Q. What are the key considerations for designing a crystallization protocol for this compound?

- Methodological Answer : Screen solvents (e.g., toluene, ethanol, acetone) to optimize crystal growth. Monitor polarity and hydrogen-bonding potential using Hansen solubility parameters . Use Mercury CSD to predict packing motifs based on analogous fluorophenyl structures. For air-sensitive crystals, employ inert-atmosphere techniques .

Advanced Research Questions

Q. How should crystallographic disorder in the fluorophenyl or phthalazin-1-olate moieties be addressed during refinement?

- Methodological Answer : In SHELXL , apply PART and SUMP commands to model disorder. Use ORTEP-3 to visualize anisotropic displacement ellipsoids and adjust occupancy factors iteratively. Validate with Rint and GooF metrics. For severe disorder, consider twinning or alternative space groups .

Q. How can hydrogen-bonding networks in the crystal structure be systematically analyzed for functional insights?

- Methodological Answer : Use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings). In Mercury , generate interaction maps and calculate donor-acceptor distances/angles. Compare with CSD entries (e.g., 3-(4-fluorophenyl)pyrazoles) to identify trends in supramolecular assembly .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions (e.g., DFT vs. experimental NMR shifts)?

- Methodological Answer : Re-optimize DFT geometries using B3LYP/6-311++G(d,p) with implicit solvent models. For fluorine environments, include spin-orbit coupling corrections. Validate with GIAO NMR calculations . If discrepancies persist, re-examine crystal packing effects (e.g., π-stacking altering chemical shifts) .

Q. How can intermolecular interactions be exploited to enhance the compound’s stability or solubility for pharmacological studies?

- Methodological Answer : Modify co-crystallization agents (e.g., carboxylic acids) to form pharmacologically relevant salts . Use Hirshfeld surface analysis (via CrystalExplorer ) to quantify interaction contributions (e.g., F···H contacts). Test solubility in biorelevant media (FaSSIF/FeSSIF) to correlate with crystal lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.